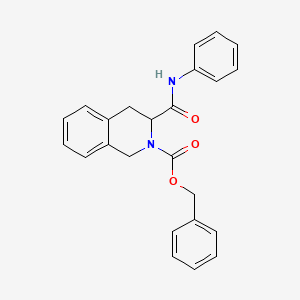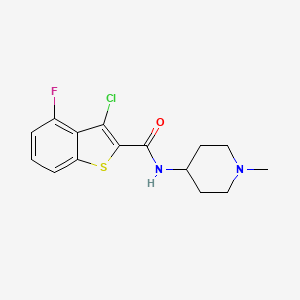
benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. In
Aplicaciones Científicas De Investigación
Benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities, making it a promising candidate for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell migration and invasion, and modulate the expression of various genes and proteins involved in cancer progression. Additionally, it has been shown to have antiviral and antimicrobial activities, making it a potential candidate for the treatment of viral and bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate is its broad spectrum of activity against various types of cancer cells, viruses, and bacteria. Additionally, it has been found to have low toxicity and high selectivity for cancer cells, making it a potentially safe and effective therapeutic agent. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate. One area of research is the development of novel analogs and derivatives of this compound with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the identification of new targets for cancer therapy. Finally, the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and infectious diseases should be explored.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. Its broad spectrum of activity against cancer cells, viruses, and bacteria, combined with its low toxicity and high selectivity, make it a potentially safe and effective therapeutic agent. Further research is needed to fully understand the mechanism of action of this compound and to develop novel analogs and derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of benzyl 3-(anilinocarbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate involves the reaction of benzylamine, aniline, and ethyl acetoacetate in the presence of a catalyst and solvent. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product.
Propiedades
IUPAC Name |
benzyl 3-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23(25-21-13-5-2-6-14-21)22-15-19-11-7-8-12-20(19)16-26(22)24(28)29-17-18-9-3-1-4-10-18/h1-14,22H,15-17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEFBWCABVZYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dibenzoyl-3-(4-methoxyphenyl)-2,4-diazabicyclo[3.3.1]nonane](/img/structure/B4995753.png)
![2-{[4-(4-chlorophenoxy)butyl]amino}ethanol](/img/structure/B4995761.png)
![1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4995768.png)
![3-methyl-N-(1-{[(3-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B4995770.png)

![5-(2-chlorophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4995786.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995796.png)
![3-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4995803.png)

![N-(4-butylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B4995810.png)

![5-{3-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4995852.png)